molecular formula C20H19FN4O2 B15000210 1-(4-fluorophenyl)-2-hydroxy-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(4-fluorophenyl)-2-hydroxy-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B15000210
M. Wt: 366.4 g/mol
InChI Key: RMVCGCBWOQWBQA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-hydroxy-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-2-hydroxy-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl and phenylethyl groups. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

1-(4-fluorophenyl)-2-hydroxy-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenylethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with fluorophenyl and phenylethyl groups. What sets 1-(4-fluorophenyl)-2-hydroxy-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C20H19FN4O2

Molecular Weight

366.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-6-(1-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H19FN4O2/c1-13(14-5-3-2-4-6-14)24-11-17-18(22-12-24)25(20(27)23-19(17)26)16-9-7-15(21)8-10-16/h2-10,13,22H,11-12H2,1H3,(H,23,26,27)

InChI Key

RMVCGCBWOQWBQA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=C(NC2)N(C(=O)NC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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